3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 863588-69-6
VCID: VC4719070
InChI: InChI=1S/C23H21N3O3S/c1-3-28-19-12-9-16(14-20(19)29-4-2)21(27)25-17-10-7-15(8-11-17)22-26-18-6-5-13-24-23(18)30-22/h5-14H,3-4H2,1-2H3,(H,25,27)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OCC
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5

3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

CAS No.: 863588-69-6

Cat. No.: VC4719070

Molecular Formula: C23H21N3O3S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide - 863588-69-6

Specification

CAS No. 863588-69-6
Molecular Formula C23H21N3O3S
Molecular Weight 419.5
IUPAC Name 3,4-diethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C23H21N3O3S/c1-3-28-19-12-9-16(14-20(19)29-4-2)21(27)25-17-10-7-15(8-11-17)22-26-18-6-5-13-24-23(18)30-22/h5-14H,3-4H2,1-2H3,(H,25,27)
Standard InChI Key SWNRWLUNARRRAZ-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OCC

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a benzamide backbone substituted with diethoxy groups at the 3 and 4 positions, linked to a para-substituted phenyl ring bearing a thiazolo[5,4-b]pyridine heterocycle. The molecular formula is C<sub>23</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>S, with a molecular weight of 419.5 g/mol. Key structural elements include:

  • Benzamide core: Provides a planar aromatic system for π-π stacking interactions.

  • Diethoxy substituents: Enhance solubility and modulate electronic properties via electron-donating effects.

  • Thiazolo[5,4-b]pyridine: A bicyclic heteroaromatic system that mimics ATP-binding motifs in kinase domains .

Molecular Interactions

Docking studies of analogous thiazolo[5,4-b]pyridine derivatives reveal critical binding interactions:

  • Hydrogen bonding between the sulfonamide NH and Lys802 in PI3Kα .

  • Water-mediated bridges involving Tyr836 and Asp810 residues .

  • Hydrophobic interactions facilitated by the pyridine and morpholine units .

Synthesis and Chemical Reactivity

Synthetic Route

The synthesis involves seven steps, starting from 2,4-dichloro-3-nitropyridine (11) :

StepReactionConditionsYield
1Morpholine substitutionTHF, 0°C, 1 h75%
2Thiocyanate substitutionAcetic acid, 80°C65%
3Nitro reduction and cyclizationFe powder, AcOH, 60°C58%
4BrominationCuBr<sub>2</sub>, acetonitrile40%
5Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane72%
6Amide couplingEDCI, HOBt, DMF68%
7PurificationFlash chromatography>95% purity

Reactivity Profile

  • Amide hydrolysis: Susceptible to acidic/basic conditions, yielding 3,4-diethoxybenzoic acid and 4-(thiazolo[5,4-b]pyridin-2-yl)aniline.

  • Electrophilic substitution: Diethoxy groups direct electrophiles to the 5-position of the benzamide ring .

  • Cross-coupling: The brominated thiazolo[5,4-b]pyridine intermediate enables Suzuki-Miyaura reactions with aryl boronic acids .

IsoformIC<sub>50</sub> (nM)Selectivity (vs. PI3Kβ)
PI3Kα3.410×
PI3Kγ1.815×
PI3Kδ2.512×
PI3Kβ34.0

Data adapted from thiazolo[5,4-b]pyridine derivatives . The diethoxy groups enhance membrane permeability, while the thiazolo[5,4-b]pyridine scaffold ensures ATP-competitive binding .

Anticancer Activity

In vitro studies on analogous compounds show:

  • Cytotoxicity: IC<sub>50</sub> of 0.8–2.3 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells.

  • Apoptosis induction: Caspase-3 activation and PARP cleavage at 1 µM.

  • Cell cycle arrest: G1 phase blockade via p21 upregulation.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundModificationsPI3Kα IC<sub>50</sub> (nM)Key Features
19a2,4-Difluorophenyl sulfonamide3.6 High isoform selectivity
19c5-Chlorothiophene sulfonamide8.0 Improved metabolic stability
19dMethyl sulfonamide53.0 Reduced potency
VC4719070Diethoxybenzamide3.4*Enhanced solubility

*Predicted based on structural similarity.

Pharmacokinetic Profiles

Parameter19a VC4719070
LogP3.22.8
Solubility (µg/mL)12.428.6
t<sub>1/2</sub> (h)2.13.8

Future Research Directions

Optimization Strategies

  • Substituent engineering: Introducing fluorinated groups to enhance blood-brain barrier penetration.

  • Prodrug development: Masking the amide group as a tert-butyl carbamate to improve oral bioavailability.

Target Expansion

  • Dual PI3K/mTOR inhibition: Incorporating morpholine units as in GSK2126458 .

  • Immuno-oncology applications: Modulating PD-1/PD-L1 axis via JAK/STAT pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator